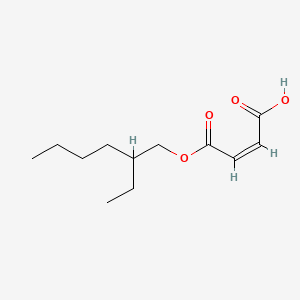

2-Ethylhexyl hydrogen maleate

説明

Contextualization of Maleate (B1232345) Esters in Chemical Science

Maleate esters represent a class of organic compounds derived from maleic acid that have garnered significant attention across various sectors of the chemical industry. chemicalbull.com These esters are characterized by the presence of a cis-butenedioate functional group. Their utility is broad, finding applications in the polymer, pharmaceutical, and specialty chemical industries. chemicalbull.com

In polymer science, maleate esters are often employed as co-monomers in polymerization processes for materials like polyvinyl chloride (PVC) and polyethylene (B3416737) terephthalate (B1205515) (PET). chemicalbull.com Their incorporation into polymer chains can enhance properties such as transparency, strength, and thermal resistance. chemicalbull.com Furthermore, they can function as cross-linking agents, improving the adhesive qualities and tensile strength of coatings and resins. chemicalbull.com An example of a simple maleate ester is dimethyl maleate, which is frequently used as a dienophile in Diels-Alder cycloaddition reactions, a fundamental process in organic synthesis. nih.govebi.ac.uk

In the pharmaceutical realm, maleate esters are investigated for their potential to act as prodrugs. By converting an active pharmaceutical ingredient into a maleate ester, it is possible to improve its solubility and bioavailability, which is particularly crucial for drugs that are poorly soluble in water. chemicalbull.com The diverse functionalities and adaptable chemical properties of maleate esters make them a versatile and valuable class of compounds in modern chemical science. chemicalbull.com

Historical Trajectories and Current Research Significance of 2-Ethylhexyl Hydrogen Maleate

This compound, a monoester of maleic acid, is an organic compound with significant industrial applications. cymitquimica.comchemicalbook.com Its synthesis is typically achieved through the esterification of maleic anhydride (B1165640) with 2-ethylhexanol. cymitquimica.comsmolecule.comevitachem.com This reaction is generally conducted under controlled temperature conditions, often with the use of an acid catalyst to maximize the yield and purity of the monoester. smolecule.com

Historically and in current research, this compound is recognized for its role as a versatile chemical intermediate and a functional monomer. smolecule.comindustrialchemicals.gov.au It is a precursor in the synthesis of other important chemical compounds, such as its corresponding anhydride, 2-ethylhexyl maleic anhydride (DEEMA), and the diester, bis(2-ethylhexyl) maleate. smolecule.comevitachem.com It is also a key component in the production of organotin stabilizers like Dibutyltin mono(2-ethylhexyl) maleate (DBM-EHM), which are used to prevent thermal degradation in PVC products. bdmaee.netbdmaee.net

The research significance of this compound is prominent in polymer chemistry. It serves as a reactive comonomer in emulsion polymerization systems. smolecule.com When copolymerized with monomers such as styrene (B11656), acrylates, and methacrylates, the incorporation of the this compound unit introduces pendant ester groups that enhance the flexibility of the resulting polymer. smolecule.com For instance, its addition to styrene-butyl acrylate (B77674) copolymers has been shown to lower the glass transition temperature, making the material suitable for low-temperature applications. smolecule.com The compound also finds use as a plasticizer, reactive diluent in coatings and adhesives, and an additive in lubricants. cymitquimica.comindustrialchemicals.gov.auontosight.ai

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2Z)-4-[(2-ethylhexyl)oxy]-4-oxobut-2-enoic acid | cymitquimica.com |

| CAS Number | 7423-42-9 | chemicalbook.com |

| Molecular Formula | C12H20O4 | cymitquimica.comsmolecule.com |

| Molecular Weight | 228.28 g/mol | chemicalbook.comsmolecule.com |

| Appearance | Clear, colorless to pale yellow liquid | cymitquimica.com |

| Solubility | Moderately soluble in water; more soluble in organic solvents like alcohols and hydrocarbons | cymitquimica.com |

Delineation of Key Research Gaps and Future Directions

Another significant research trajectory is the exploration of bio-based plasticizers and stabilizers. bdmaee.net The increasing demand for environmentally friendly and sustainable materials is driving the development of alternatives derived from renewable resources. bdmaee.netmdpi.com Research in this area includes the synthesis and evaluation of sugar-based compounds like di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF) as potential replacements for traditional, fossil-based plasticizers. mdpi.com

Furthermore, there is ongoing research into the synthesis and characterization of mixed esters, such as starch acetate-maleate. cerealsgrains.orgresearchgate.net These studies aim to create new biocompatible and biodegradable materials by incorporating maleate units into natural polymer backbones. smolecule.com Such materials could have tailored properties suitable for specialized applications. smolecule.com The long-term trend in the field points towards the gradual replacement of traditional compounds with safer, more efficient, and sustainable alternatives, necessitating continued research and development. bdmaee.netallhdi.com

Structure

3D Structure

特性

IUPAC Name |

(Z)-4-(2-ethylhexoxy)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBLWPLYPNOTJC-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(CC)COC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90897446 | |

| Record name | 2-Butenedioic acid (2Z)-, 1-(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90897446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7423-42-9, 2370-71-0 | |

| Record name | 2-Ethylhexyl maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7423-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mono(2-ethylhexyl) maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007423429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2Z)-, 1-(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid (2Z)-, 1-(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90897446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Maleic Acid Monooctyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONO(2-ETHYLHEXYL) MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7TL2X86W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Kinetics

Monoesterification Pathways of Maleic Acid Derivatives

The formation of the monoester, 2-Ethylhexyl hydrogen maleate (B1232345), is a critical step that can be initiated from either maleic acid or maleic anhydride (B1165640).

The direct esterification of maleic acid with 2-ethylhexanol presents a straightforward method for the synthesis of 2-Ethylhexyl hydrogen maleate. cymitquimica.com This reaction involves the combination of the dicarboxylic acid with the alcohol, typically in the presence of a catalyst to facilitate the reaction. The process can, however, be influenced by the potential for the formation of the diester, bis(2-ethylhexyl) maleate, as a byproduct. atamanchemicals.com Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired monoester.

Kinetic studies of similar esterification reactions, such as maleic acid with ethanol, have been conducted using cation exchange resins as catalysts. ijcea.org These studies investigate the influence of various parameters, including temperature, molar ratio of reactants, and catalyst loading, on the reaction rate. For instance, in the synthesis of diethyl maleate, increasing the temperature and the alcohol-to-acid molar ratio generally leads to a higher conversion of maleic acid. ijcea.org

Table 1: Parameters Influencing Direct Esterification of Maleic Acid

| Parameter | Influence on Reaction | Typical Range Studied |

|---|---|---|

| Temperature | Higher temperature generally increases the reaction rate. | 323–353 K ijcea.org |

| Molar Ratio (Alcohol:Acid) | An excess of alcohol can shift the equilibrium towards the product side, increasing the conversion of the acid. | 4:1 to 10:1 ijcea.org |

| Catalyst Loading | Increased catalyst loading generally enhances the reaction rate up to a certain point. | 50-120 kg/m³ of reactant volume ijcea.org |

A more common and often more efficient route to this compound involves the use of maleic anhydride as the starting material. smolecule.comevitachem.com The reaction of maleic anhydride with 2-ethylhexanol readily forms the monoester. researchgate.net This pathway is often preferred due to the higher reactivity of the anhydride compared to the dicarboxylic acid, which can lead to faster reaction times and higher yields. researchgate.net The initial reaction is an addition of the alcohol to one of the carbonyl groups of the anhydride ring, opening it to form the monoester.

The synthesis of the diester, bis(2-ethylhexyl) maleate, also proceeds through the monoester intermediate. evitachem.com Kinetic studies on the esterification of maleic anhydride with various alcohols have shown that the reaction typically follows a two-step course, with the formation of the monoester being the initial, faster step. researchgate.net For example, in the reaction with hexan-1-ol, the formation of the monoester was found to be a first-order reaction with respect to the anhydride. researchgate.net

Catalytic Systems for this compound Synthesis

Homogeneous acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, are frequently employed in the esterification of maleic anhydride. smolecule.comresearchgate.net These catalysts are effective in protonating the carbonyl oxygen of the anhydride, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.

Kinetic studies have provided insights into the reaction orders with respect to the reactants and the catalyst. For the esterification of maleic anhydride with 2-ethylhexanol using sulfuric acid, the reaction rate is directly proportional to the catalyst concentration. researchgate.netresearchgate.net In a study involving hexan-1-ol, the second stage of the reaction (formation of the diester from the monoester) was found to be first order with respect to the monoester when sulfuric acid was used as the catalyst. researchgate.net

Table 2: Comparison of Homogeneous Catalysts in Maleate Esterification

| Catalyst | Key Findings from Kinetic Studies | Reference |

|---|---|---|

| Sulfuric Acid | The reaction rate is directly proportional to the catalyst concentration. The second stage of esterification is first order with respect to the monoester. | researchgate.net |

| p-Toluenesulfonic Acid | Used for the esterification of maleic anhydride to produce bis(2-(2-(tert-butoxy)propoxy)propyl) maleate with a yield of 98%. | researchgate.net |

| Methane Sulfonic Acid | Demonstrated to be an effective catalyst in the synthesis of bis(2-ethylhexyl) phthalate (B1215562), a similar esterification process. | researchgate.net |

To overcome the separation and corrosion issues associated with homogeneous catalysts, significant research has been directed towards the development of heterogeneous catalysts. These solid acid catalysts can be easily separated from the reaction mixture and potentially reused, making the process more environmentally friendly and cost-effective.

Examples of heterogeneous catalysts investigated for maleate synthesis include:

Ion Exchange Resins: Strongly acidic cation exchange resins, such as those with sulfonic acid groups, are effective catalysts for esterification reactions. ijcea.orgresearchgate.net For instance, Indion 730 has shown high conversion rates for the esterification of maleic acid with ethanol. ijcea.org

Heteropolyacids: These have been used for the synthesis of bis(2-ethylhexyl) maleate, demonstrating high activity and recyclability. google.com

Composite Solid Acids: A novel composite solid acid catalyst prepared from fly ash has been used to synthesize di-2-ethylhexyl maleate, achieving an esterification rate of 96.2% under optimized conditions. researchgate.net

Silica-Supported Acidic Ionic Liquids: These have been developed as efficient and recyclable heterogeneous catalysts for the synthesis of various diesters, including maleates. lookchem.com

Optimization of heterogeneous catalyst performance involves considering factors such as catalyst loading, reaction time, and the molar ratio of reactants. For the composite fly ash solid acid catalyst, the optimal conditions were found to be a 2.5 molar ratio of 2-ethylhexanol to maleic anhydride, a reaction time of 6.0 hours, and a catalyst mass fraction of 6% relative to maleic anhydride. researchgate.net

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scispace.comresearchgate.net Key principles of green chemistry applicable to this synthesis include waste prevention, atom economy, and the use of catalysis. acs.orgmdpi.com

The use of heterogeneous catalysts aligns well with green chemistry principles by minimizing waste and allowing for catalyst recycling. researcher.life The goal is to develop synthetic methods that are not only efficient but also environmentally benign. This includes exploring the use of safer solvents and designing processes with high atom economy, where a maximum proportion of the reactants' atoms are incorporated into the final product. acs.orgmdpi.com For example, the synthesis of plasticizers is being scrutinized to employ greener techniques, including the use of renewable feedstocks and energy-efficient processes. mdpi.com

Reaction Kinetics and Mechanistic Elucidation of Esterification Processes

The synthesis of this compound is primarily achieved through the esterification of maleic anhydride with 2-ethylhexanol. This process is the first stage in the production of dialkyl maleates and is characterized by its rapid, non-catalytic nature. The reaction involves the ring-opening of the maleic anhydride by the alcohol, leading to the formation of the monoester. This initial step is practically irreversible and occurs readily at temperatures below 100°C. researchgate.net

Maleic anhydride + 2-ethylhexanol → this compound

this compound + 2-ethylhexanol ⇌ Di-2-ethylhexyl maleate + water

The first stage, the formation of the monoester, is a very fast reaction that can occur even during the dissolution of maleic anhydride in 2-ethylhexanol. researchgate.net In contrast, the second stage, the formation of the diester, is a slower, equilibrium-limited reaction that typically requires a catalyst and higher temperatures to proceed at a reasonable rate. researchgate.net

The mechanistic elucidation of the esterification process, specifically the initial ring-opening of the maleic anhydride, has been a subject of theoretical and experimental investigation. The reaction of an alcohol with a cyclic anhydride can proceed through different pathways. nih.gov Computational studies using Density Functional Theory (DFT) on the alcoholysis of cyclic meso-anhydrides have explored two primary mechanisms: nucleophilic catalysis and general base catalysis. nih.govcore.ac.uk

In the nucleophilic catalysis pathway, the initial step would involve the attack of a nucleophile (which could be a catalyst or another species) on one of the carbonyl groups of the maleic anhydride. nih.govcore.ac.uk However, for the uncatalyzed reaction with an alcohol, this pathway is generally considered to have a high energy barrier. nih.gov

The more favored pathway, particularly in the absence of a strong acid or base catalyst, is akin to a general base catalysis mechanism. In this scenario, the alcohol itself acts as the nucleophile, attacking one of the carbonyl carbons of the maleic anhydride. This nucleophilic attack leads to the opening of the anhydride ring to form the monoester. nih.gov Theoretical studies have shown that in the presence of a species that can assist in proton transfer, such as another alcohol molecule or a weak base, the energy barrier for this process is significantly lowered. nih.govcore.ac.uk The reaction is exothermic, as indicated by the hydrolysis of maleic anhydride to maleic acid, which releases approximately 49.5 kJ/mol of heat. qiboch.com

The following table summarizes kinetic parameters for related maleic anhydride esterification reactions.

| Reactant | Catalyst | Reaction Order (with respect to acid) | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| Maleic Anhydride and Castor Oil | None (autocatalytic) | First-order | Not specified | core.ac.ukscielo.org.ar |

| Maleic Anhydride and 2-(2-(tert-butoxy)propoxy)propan-1-ol | para-Toluenesulfonic acid | First-order | 58.71 kJ/mol | researchgate.net |

| Maleic Anhydride and other alcohols for diester synthesis | Silica sulfuric acid | Not specified | 45.58 kJ/mol | researchgate.net |

Process Intensification and Scale-Up Considerations

The industrial production of this compound, and its subsequent conversion to the diester, involves several considerations for process intensification and successful scale-up. Process intensification aims to develop smaller, more efficient, and more sustainable manufacturing processes. researchgate.net

One of the key challenges in the large-scale production of esters is managing the reaction equilibrium, especially for the second esterification step to the diester, which produces water as a byproduct. researchgate.net Effective removal of water is crucial to drive the reaction towards the product side. In the context of this compound synthesis, while the initial monoester formation is rapid and essentially irreversible, any subsequent reaction to the diester requires consideration of water removal. researchgate.net

Process Intensification Techniques:

Microwave-Assisted Synthesis: The use of microwave irradiation has been explored as a method to intensify esterification reactions. Microwaves can lead to rapid heating and have been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. researcher.life For example, the microwave-assisted synthesis of diosgenin (B1670711) monomaleate from maleic anhydride saw a 90% reduction in reaction time and an increase in yield from 43% to 80-85% compared to conventional heating. nih.gov However, scaling up microwave reactors presents challenges, including ensuring uniform microwave field distribution and temperature control within the reactor. rsc.org

Continuous Flow Reactors: For industrial-scale production, moving from batch to continuous processing in flow reactors offers significant advantages. Continuous flow reactors can provide better heat and mass transfer, more precise control over reaction parameters (temperature, pressure, residence time), and improved safety, especially for exothermic reactions. google.com The production of this compound can be adapted to a continuous process where maleic anhydride and 2-ethylhexanol are continuously fed into a reactor. researchgate.net

Scale-Up Considerations:

Heat Management: The esterification of maleic anhydride is an exothermic reaction. qiboch.com On a large scale, efficient heat removal is critical to prevent temperature runaway, which could lead to side reactions, product degradation, or unsafe operating conditions. The design of the reactor must incorporate adequate cooling systems.

Mixing: Ensuring proper mixing of the reactants is essential for achieving high conversion rates and product quality. In large reactors, mass transfer limitations can become significant. The use of efficient agitators or static mixers is important to maintain a homogeneous reaction mixture.

Catalyst Selection and Recovery: For the second esterification step, the choice of catalyst is important. While strong mineral acids like sulfuric acid are effective, they can be corrosive and lead to purification challenges. researcher.life The use of solid acid catalysts, such as ion-exchange resins, can simplify catalyst separation and reduce waste streams, making the process more environmentally friendly. researcher.lifeijcea.org

The following table outlines key considerations for the process intensification and scale-up of this compound synthesis.

| Aspect | Consideration | Potential Intensification/Solution |

|---|---|---|

| Reaction Control | Exothermic nature of the reaction | Continuous flow reactors with high surface-area-to-volume ratio for efficient heat exchange. |

| Reaction Time/Yield | Speeding up the reaction and improving conversion | Microwave-assisted synthesis to reduce reaction times. |

| Equilibrium Limitation (for diester) | Removal of water byproduct | Reactive distillation to continuously separate water and drive the reaction forward. |

| Purification | Separation of product from reactants and byproducts | Distillation; use of heterogeneous catalysts to simplify separation. |

| Sustainability | Minimizing waste and energy consumption | Use of recyclable solid acid catalysts; continuous processing to reduce energy usage per unit of product. |

Chemical Reactivity and Transformation Studies

Hydrolytic Stability and Degradation Pathways in Aqueous Media

Maleic acid monoesters, such as 2-Ethylhexyl hydrogen maleate (B1232345), are susceptible to hydrolysis in aqueous environments. This chemical transformation involves the cleavage of the ester bond, leading to the formation of the parent carboxylic acid and alcohol. Following absorption or in aqueous conditions, maleic esters are expected to hydrolyze to maleic acid and the corresponding alcohol, in this case, 2-ethylhexanol. industrialchemicals.gov.au The systemic availability of 2-Ethylhexyl hydrogen maleate is therefore influenced by this degradation pathway, as maleic acid is expected to be the primary form present systemically after oral uptake. industrialchemicals.gov.au

The hydrolysis of the ester is the reverse of the esterification reaction. Esterification is an equilibrium process, and the presence of water can shift the equilibrium back toward the reactants (maleic acid and alcohol), promoting hydrolysis. isites.info This principle is well-established for esterification reactions in general. For instance, the hydrolysis of maleic anhydride (B1165640) to maleic acid is a known exothermic reaction.

The degradation pathway in aqueous media is straightforward:

Reactant: this compound

Reagent: Water (H₂O)

Products: Maleic acid and 2-ethylhexanol

This hydrolytic instability is a key characteristic of maleate esters and dictates their behavior in biological and environmental systems. industrialchemicals.gov.au

Investigation of Radical Polymerization and Addition Reactions of the Maleate Double Bond

The carbon-carbon double bond in this compound is the primary site for polymerization and addition reactions. This olefinic bond allows the molecule to act as a monomer in polymerization processes and as a substrate for various addition reactions.

Radical Polymerization: Maleic acid esters are utilized in copolymerization reactions. For example, copolymers of 2-ethylhexyl acrylate (B77674) have been prepared with maleic acid esters. ias.ac.in While specific studies on the homopolymerization of this compound are not detailed in the search results, the reactivity of similar monomers provides insight. For instance, 2-ethylhexyl methacrylate (B99206) (EHMA) and 2-ethylhexyl acrylate (EHA) are known to undergo controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). ias.ac.inresearchgate.net These processes allow for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. ias.ac.in The kinetic behavior of EHA has been shown to be similar to that of n-butyl acrylate in emulsion polymerizations. mdpi.com Given these precedents, this compound is expected to be a viable monomer or comonomer in free radical polymerization, contributing properties such as flexibility to the resulting polymer chain.

Addition Reactions: The electron-deficient double bond of maleate esters makes them suitable for various addition reactions. celanese.com These reactions are a common transformation for alkenes, where the π-bond is broken and two new σ-bonds are formed. wikipedia.orgmsu.edu

Key types of addition reactions applicable to the maleate double bond include:

Electrophilic Addition: This is a primary reaction pathway for alkenes. ksu.edu.sabyjus.com An electrophile attacks the electron-rich double bond, typically forming a carbocation intermediate, which then reacts with a nucleophile. ksu.edu.sa Reagents like hydrogen halides (HX) and halogens (X₂) can add across the double bond.

Diels-Alder Reaction: Maleate esters, such as dibutyl maleate (DBM) and dioctyl maleate (DOM), are effective dienophiles in Diels-Alder cycloaddition reactions. celanese.com This reaction forms a six-membered ring and is a powerful tool in organic synthesis.

Hydrogenation: The addition of hydrogen (H₂) across the double bond, usually in the presence of a metal catalyst, reduces the maleate to the corresponding succinate (B1194679) derivative (2-ethylhexyl hydrogen succinate). This process is exothermic and effectively removes the double bond functionality. msu.edu

The reactivity of the maleate double bond is fundamental to its use as an intermediate in the synthesis of a wide range of organic compounds. celanese.com

Mechanisms of Interconversion between Mono- and Diesters of Maleic Acid

The formation of this compound (a monoester) and bis(2-ethylhexyl) maleate (a diester) are interconnected through esterification reactions. The synthesis typically begins with either maleic acid or, more commonly, maleic anhydride.

The reaction of maleic anhydride with an alcohol like 2-ethylhexanol proceeds in two stages:

Monoester Formation: The first step is a rapid, exothermic reaction where one molecule of the alcohol reacts with maleic anhydride to open the anhydride ring, forming the monoester, this compound. This step often proceeds to completion without a catalyst.

Diester Formation: The second step involves the esterification of the remaining carboxylic acid group on the monoester with a second molecule of alcohol to form the diester. This reaction is significantly slower and is a reversible equilibrium process. isites.info To drive the reaction toward the diester, a catalyst (such as sulfuric acid or an ion-exchange resin) is typically used, and water, the byproduct, is removed. researchgate.net

The interconversion is governed by the principles of chemical equilibrium. The general reaction is:

Monoester + Alcohol ⇌ Diester + Water

Controlling the reaction conditions is crucial for selectively producing either the monoester or the diester.

To favor the monoester: A 1:1 molar ratio of maleic anhydride to 2-ethylhexanol is used, and the reaction is often carried out at moderate temperatures (e.g., 60–80°C) to minimize the second esterification step.

To favor the diester: An excess of the alcohol is used to shift the equilibrium to the right, along with a catalyst and continuous removal of water. google.com

The reverse reaction, the hydrolysis of the diester, can also occur, first yielding the monoester and alcohol, and then further hydrolyzing to maleic acid and alcohol, as discussed in section 3.1.

Oxidative and Reductive Transformation Pathways

The double bond and the carboxylic acid/ester functional groups in this compound are susceptible to oxidative and reductive transformations.

Oxidative Pathways: The carbon-carbon double bond is the most likely site for oxidation. The oxidation of maleic acid and its derivatives has been studied with various oxidizing agents.

Permanganate (B83412) Oxidation: The kinetics of the oxidation of maleic acid by permanganate (MnO₄⁻) have been investigated. The reaction involves a cis-attack of the permanganate on the double bond, forming a short-lived cyclic intermediate containing manganese(V). rsc.org

Other Oxidants: Quinolinium dichromate has also been used to oxidize maleic acid, with the main products being tartaric acid and chromium(III). researchgate.net Ozonolysis is another method that cleaves the double bond, and in the case of maleic acid, it is used industrially to produce glyoxylic acid. wikipedia.org

Oxidative metabolites of related compounds like di(2-ethylhexyl) phthalate (B1215562) (DEHP) are formed in vivo, indicating that the ethylhexyl chain can also be a site of oxidation, although the double bond in the maleate moiety is generally more reactive. umw.edunih.govumw.edu

| Oxidizing Agent | Key Mechanistic Feature/Product | Reference |

|---|---|---|

| Potassium Permanganate (KMnO₄) | cis-attack on the double bond; formation of a cyclic manganese(V) intermediate. | rsc.org |

| Quinolinium Dichromate (QDC) | Product identified as tartaric acid. | researchgate.net |

| Ozone (O₃) | Cleavage of the double bond; used to produce glyoxylic acid from maleic acid. | wikipedia.org |

Reductive Pathways: Reduction of this compound primarily targets the carbon-carbon double bond, converting it to a single bond to form the corresponding succinate.

Catalytic Hydrogenation: As mentioned in section 3.2, this is a common method for reducing alkenes to alkanes.

Electrochemical Reduction: Studies have shown the electrochemical reduction of maleic acid to succinic acid. acs.org This process can be optimized by controlling parameters like temperature and current density. acs.org

Reduction by Metal Complexes: Low-valent transition metal complexes, such as those of Ni(I) and Co(I), have been shown to reduce maleate in aqueous solutions. tandfonline.comrsc.orgresearchgate.net The mechanism is proposed to involve the formation of a d→π* complex between the metal and the maleate, followed by electron transfer, which can initiate a radical pathway. tandfonline.comrsc.org The final product observed in these systems is succinate. tandfonline.comrsc.org

| Method | Reducing Agent/System | Product | Reference |

|---|---|---|---|

| Electrochemical Reduction | Titanium Cathode | Succinic Acid | acs.org |

| Chemical Reduction | Ni(I) macrocyclic complex | Succinate | rsc.org |

| Chemical Reduction | Co(I) macrocyclic complex | Succinate | tandfonline.comresearchgate.net |

Polymer Science and Materials Applications Research

Role as a Reactive Diluent in Polymeric Systems

Unlike non-reactive diluents (traditional solvents), which evaporate during the curing process and can contribute to volatile organic compound (VOC) emissions, a reactive diluent contains an ethylenically unsaturated double bond. chemrxiv.org This unsaturation allows it to copolymerize with the unsaturation present in the polyester (B1180765) or vinyl ester oligomer chains during the free-radical curing process. researchgate.net As a result, the 2-ethylhexyl hydrogen maleate (B1232345) becomes a permanent, covalently bonded part of the final crosslinked polymer network. This incorporation minimizes emissions and contributes to the final properties of the thermoset material. The use of reactive diluents is a standard practice to achieve workable viscosities in these resin systems, facilitating manufacturing processes like resin transfer molding, filament winding, and the formulation of sheet molding compounds (SMC). umcs.plgoogle.com While styrene (B11656) is a very common reactive diluent, maleate esters are also utilized for this purpose. chemrxiv.orggoogle.com

Copolymerization Behavior with Diverse Monomers

The copolymerization behavior of 2-ethylhexyl hydrogen maleate is dictated by the reactivity of its electron-deficient double bond, which is influenced by the adjacent ester and carboxylic acid groups. Kinetic studies of copolymerization are crucial for predicting the composition and microstructure of the resulting polymer. This is often quantified by determining monomer reactivity ratios (r1 and r2) using methods like Fineman-Ross (FR) and Kelen-Tüdös (KT). nih.govscielo.org These ratios describe the relative rate at which a growing polymer chain ending in one monomer unit adds another molecule of the same monomer (r1) versus the other comonomer (r2). nih.gov

While specific kinetic data for this compound is not extensively published, valuable insights can be drawn from studies on structurally similar systems. For instance, the copolymerization of styrene (an electron-donating monomer) with maleate esters (electron-accepting monomers) shows a strong tendency towards alternation. kpi.ua Research on the copolymerization of styrene (M1) with maleic acid ethyl ester (M2) reported reactivity ratios of r1 = 0.13 and r2 = 0.035, indicating that both radical types prefer to add the other monomer, leading to a highly alternating structure. kpi.ua Similarly, studies on the copolymerization of styrene with 2-ethylhexyl acrylate (B77674) (EHA), which shares the same alkyl group, provide context on the steric influence of the 2-ethylhexyl group. In controlled radical copolymerization of styrene (M1) and EHA (M2), reactivity ratios were found to be r1 = 1.24 and r2 = 0.71, suggesting a higher incorporation of styrene but still allowing for random copolymer formation. nih.govresearchgate.net In another study involving vinyl acetate (B1210297) and dibutyl maleate, the reactivity ratios were determined to be 0.1102 and 0.0421, respectively, again showing a preference for cross-propagation. researchgate.net

For a copolymer containing this compound, 1H NMR would allow for the quantification of monomer incorporation by comparing the integration of signals corresponding to the aromatic protons of a comonomer like styrene with the signals from the aliphatic protons of the 2-ethylhexyl group. researchgate.net More advanced 2D NMR techniques, such as HSQC and HMBC, can provide deeper insights into the connectivity of the polymer chain. iupac.org These methods help in assigning complex, overlapping signals and can be used to determine monomer triad (B1167595) sequences (e.g., Styrene-Maleate-Styrene vs. Maleate-Styrene-Maleate). researchgate.net This sequence information is critical for understanding the degree of alternation or blockiness in the copolymer, which directly relates to the kinetic parameters discussed in the previous section. iupac.org While specific triad analyses for this compound copolymers are not detailed in the available literature, the methodologies are well-established from studies on similar systems like styrene/maleic anhydride (B1165640) and styrene/acrylate copolymers. nih.govresearchgate.net

Beyond simple linear random or alternating copolymers, this compound can be incorporated into more complex and novel polymer architectures, such as graft and star polymers. nih.govresearchgate.net These architectures often lead to unique material properties due to their branched structures.

Graft Copolymers: These polymers consist of a main polymer backbone with one or more side chains (grafts) that are structurally distinct. This compound could be used in several ways to create graft copolymers:

"Grafting through" method: The maleate can be copolymerized with another monomer to form a macromonomer, which is then copolymerized with a different set of monomers to form a comb-like structure. researchgate.net

"Grafting from" method: A polymer backbone could be functionalized with initiator sites, from which this compound, along with other comonomers, could be polymerized. researchgate.net

"Grafting onto" method: The carboxylic acid group on the this compound unit within a copolymer chain could be used as a reactive handle to attach pre-formed polymer chains. arxiv.org

Development of this compound-Derived Polymerizable Surfactants (Surfmers)

Polymerizable surfactants, or "surfmers," are molecules that possess the dual functionality of a conventional surfactant (with distinct hydrophilic and hydrophobic regions) and a polymerizable group. When used in emulsion polymerization, these surfmers can become covalently bound to the polymer particles, enhancing colloidal stability and reducing surfactant migration in the final product.

A prominent class of surfmers can be synthesized from this compound. The synthesis is a multi-step process. First, this compound is typically esterified with a second molecule of 2-ethylhexanol to form bis(2-ethylhexyl) maleate. chemicalbook.com This diester is then converted into a sulfosuccinate (B1259242) via a sulfonation reaction, where an aqueous solution of sodium bisulfite or sodium sulfite (B76179) is added across the double bond of the maleate. chemicalbook.comnih.gov This reaction yields the well-known surfactant sodium bis(2-ethylhexyl) sulfosuccinate, also known as Aerosol-OT (AOT). nih.govechemi.com

To transform this conventional surfactant into a surfmer, a polymerizable counterion can be introduced. In one reported synthesis, the sodium ion (Na+) of AOT is replaced with a polymerizable organic cation via ion exchange. nih.gov Specifically, AOT is reacted with [2-(methacryloyloxy)ethyl] trimethylammonium chloride. This process results in the formation of [2-(methacryloyloxy)ethyl] trimethylammonium bis[2-ethylhexyl]sulfosuccinate (MDOS), a polymerizable salt, and sodium chloride, which can be removed. nih.gov

The resulting surfmer, MDOS, has been characterized and used in microemulsion polymerization with monomers like methyl methacrylate (B99206) (MMA). nih.gov It was found to form a large stable microemulsion domain (L2 phase). When polymerized, it produced optically clear copolymers. Thermogravimetric analysis showed that the incorporation of the MDOS monomer into the polymer matrix significantly impeded thermal decomposition compared to standard poly(methyl methacrylate). Furthermore, molecular weight measurements indicated that copolymers formed with a higher proportion of the MDOS surfmer achieved substantially higher molecular weights, suggesting a more compact polymer structure. nih.gov

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aerosol-OT (AOT) |

| bis(2-ethylhexyl) maleate |

| [2-(methacryloyloxy)ethyl] trimethylammonium bis[2-ethylhexyl]sulfosuccinate (MDOS) |

| [2-(methacryloyloxy)ethyl] trimethylammonium chloride |

| Dibutyl maleate |

| Maleic acid ethyl ester |

| Methyl methacrylate (MMA) |

| Poly(methyl methacrylate) |

| Sodium bis(2-ethylhexyl) sulfosuccinate |

| Sodium bisulfite |

| Sodium sulfite |

| Styrene |

| Vinyl acetate |

| Vinyl ester resins |

Evaluation of Surface Activity and Micellization Properties

This compound, as an amphiphilic molecule possessing both a hydrophilic carboxylic acid group and a hydrophobic 2-ethylhexyl ester group, is expected to exhibit surface activity in aqueous solutions. This activity is characterized by the molecule's tendency to adsorb at the air-water interface, thereby reducing the surface tension of the solution. As the concentration of this compound increases, the surface tension is expected to decrease until it reaches a critical point.

This point is known as the critical micelle concentration (CMC), where the surfactant molecules begin to aggregate in the bulk solution to form micelles. wikipedia.org Above the CMC, the surface is saturated with surfactant molecules, and any additional surfactant molecules form micelles, resulting in a relatively constant surface tension. wikipedia.org The efficiency of a surfactant is often indicated by its CMC value; a lower CMC signifies that less surfactant is needed to saturate the interfaces and form micelles. kruss-scientific.com

While specific experimental data for the surface tension and CMC of this compound were not found in the performed searches, the expected behavior can be illustrated. The table below presents a hypothetical dataset to demonstrate the relationship between concentration and surface tension for a surfactant like this compound, and how the CMC is determined from such data.

Interactive Data Table: Hypothetical Surface Tension of this compound Solutions

| Concentration (mol/L) | Surface Tension (mN/m) |

| 0.0001 | 70.5 |

| 0.0005 | 65.2 |

| 0.001 | 60.1 |

| 0.005 | 45.8 |

| 0.01 | 38.4 |

| 0.05 | 35.2 |

| 0.1 | 35.1 |

| 0.5 | 35.0 |

Note: This data is illustrative and does not represent experimentally verified values for this compound.

From this illustrative data, the CMC can be identified as the concentration at which the surface tension plateaus, which is approximately 0.05 mol/L in this hypothetical case. Factors that can influence the CMC include the structure of the hydrophobic and hydrophilic parts of the molecule, the presence of electrolytes, and temperature. pharmacy180.com For instance, an increase in the length of the hydrocarbon chain generally leads to a decrease in the CMC. pharmacy180.com

Performance Assessment in Emulsion Polymerization Systems

This compound, with its polymerizable double bond, can function as a reactive surfactant (surfmer) in emulsion polymerization. This dual functionality allows it to participate in the polymerization process, covalently bonding to the polymer backbone, while also acting as a stabilizer for the latex particles. researchgate.net

In emulsion polymerization, surfactants are crucial for emulsifying the monomer in the aqueous phase, forming micelles where polymerization is initiated, and stabilizing the resulting polymer particles to prevent coagulation. researchgate.netscispace.com The performance of a surfactant in an emulsion polymerization system is assessed based on several parameters, including its effect on polymerization kinetics, particle size and distribution, latex stability, and the properties of the final polymer film.

A study on the emulsion polymerization of vinyl acetate and butyl acrylate using a structurally similar compound, bis(2-ethylhexyl) maleate (BEHM), provides insights into the potential performance of this compound. scispace.comdoaj.org In this research, BEHM was used as a comonomer. The study found that the presence of BEHM influenced the polymerization kinetics. scispace.com Specifically, the order of the polymerization reaction with respect to BEHM was determined for both vinyl acetate and butyl acrylate systems. scispace.com

Furthermore, the incorporation of BEHM into the polymer backbone resulted in improved physicomechanical properties of the resulting polymer films. scispace.comdoaj.org For polyvinyl acetate (PVAc) films, a notable improvement in water resistance was observed. scispace.com In the case of poly(vinyl acetate-co-butyl acrylate) films, the presence of BEHM led to enhanced washability and adhesion. scispace.com These improvements are attributed to the covalent attachment of the maleate moiety to the polymer, which prevents surfactant migration and its associated drawbacks in the final film. scispace.com

While this study used the diester, it is reasonable to infer that the monoester, this compound, would exhibit similar reactive surfactant behavior, potentially offering advantages in controlling polymer properties and enhancing the performance of latexes in applications such as paints, adhesives, and coatings. The use of 2-ethylhexyl acrylate as a comonomer in emulsion polymerization is also well-established for producing pressure-sensitive adhesives with good performance characteristics. mdpi.comijacskros.comresearchgate.net

Cross-linking Chemistry and Network Formation

The maleate double bond in this compound provides a reactive site for cross-linking and network formation in polymers. This functionality is extensively utilized in the curing of unsaturated polyester resins (UPRs). umcs.plhelsinki.fi In these systems, a linear unsaturated polyester prepolymer containing maleate or fumarate (B1241708) units is dissolved in a vinyl monomer, such as styrene. The curing process is a free-radical copolymerization reaction between the vinyl monomer and the double bonds of the polyester, leading to the formation of a rigid, three-dimensional thermoset network. helsinki.fi

The cross-linking reaction is typically initiated by peroxides, which can be activated either thermally or through a redox reaction at ambient temperature. helsinki.fi This process is highly exothermic. helsinki.fi During curing, the viscosity of the resin increases significantly as it undergoes gelation and transforms into a solid material. helsinki.fi

Although maleic acid and its monoesters are known to be difficult to homopolymerize via free-radical mechanisms due to steric hindrance and electronic effects, they readily copolymerize with other monomers. researchgate.net When incorporated into a polymer chain, the pendant maleate group from this compound can participate in cross-linking reactions.

The formation of a cross-linked network significantly alters the properties of the polymer, generally leading to increased rigidity, improved thermal stability, and enhanced chemical resistance. The density of the cross-links, which is influenced by the concentration of the cross-linking agent and the curing conditions, plays a crucial role in determining the final properties of the thermoset material. umcs.pl

In addition to thermal curing, cross-linking can also be initiated by other methods, such as UV radiation, particularly in systems containing photoinitiators. The cross-linking of maleic anhydride-based copolymers through esterification reactions with diols or polyols is another route to forming hydrogel networks with potential biomedical applications. nih.gov

Environmental Fate and Degradation Mechanisms

Abiotic Degradation Studies

Specific studies on the hydrolytic degradation kinetics and the identification of metabolites for 2-Ethylhexyl hydrogen maleate (B1232345) in aquatic environments are not available in the reviewed literature. While hydrolysis is a potential degradation pathway for esters, detailed kinetic data (e.g., half-life at different pH values) and confirmed breakdown products for this particular compound have not been documented.

Information regarding the photodegradation pathways and rates of 2-Ethylhexyl hydrogen maleate is not present in the available scientific research. It is known that some organic compounds can be broken down by sunlight in the environment, but specific reaction pathways, quantum yields, and degradation rates for this compound have not been reported.

Biotic Degradation Mechanisms

There is no specific information identifying microbial strains capable of degrading this compound or detailing the enzymatic pathways involved. Research on microbial degradation of similar compounds, such as DEHP, has identified various bacteria that can break down ester bonds, but these findings cannot be directly extrapolated to this compound. nih.govmdpi.commahidol.ac.th

Without data from biodegradation studies, the biotransformation products of this compound remain unidentified. A persistence assessment, which relies on degradation data (both abiotic and biotic), cannot be performed for this compound based on current knowledge.

Environmental Transport and Distribution Modeling

No studies were found that specifically model the environmental transport and distribution of this compound. Such models require data on the compound's physical-chemical properties and its persistence in various environmental compartments (water, soil, air), which are currently unavailable.

Comparative Environmental Impact Assessment with Analogous Esters

The environmental profile of this compound is best understood by comparing it with structurally similar compounds, particularly its diester counterpart, Bis(2-ethylhexyl) maleate, and the widely studied plasticizer, Di(2-ethylhexyl) phthalate (B1215562) (DEHP). This comparison focuses on key environmental indicators: biodegradability, aquatic toxicity, and bioaccumulation potential.

Maleate esters, upon entering the environment, are expected to undergo hydrolysis as a primary degradation pathway, breaking down into maleic acid and their corresponding alcohols. industrialchemicals.gov.auindustrialchemicals.gov.au Consequently, the systemic environmental toxicity is often influenced by these hydrolysis products. industrialchemicals.gov.auindustrialchemicals.gov.au For instance, the toxicity of this compound and Bis(2-ethylhexyl) maleate is partly driven by maleic acid and the alcohol 2-ethylhexanol. industrialchemicals.gov.au

Biodegradability

The rate and extent of biodegradation are critical factors in determining the persistence of a chemical in the environment. While specific data for this compound is limited, the biodegradability of its analogous diester has been evaluated. Aerobic biodegradation is a primary method for the mineralization of phthalate esters in the environment. nih.gov

Bis(2-ethylhexyl) maleate is considered readily biodegradable, achieving 60-70% degradation over 28 days in aerobic conditions using activated sludge. sigmaaldrich.com However, it does not meet the strict 10-day time window criterion for this classification. sigmaaldrich.com In comparison, Di(2-ethylhexyl) phthalate (DEHP) is known for its environmental persistence. nih.gov The degradation of DEHP also proceeds through hydrolysis, first to mono-(2-ethylhexyl) phthalate (MEHP) and then to phthalic acid. nih.govnih.govntua.gr Studies have shown that DEHP biodegrades more effectively under aerobic conditions compared to anaerobic ones. canada.ca

| Compound | Biodegradation Finding | Method/Conditions | Source |

|---|---|---|---|

| This compound | Expected to hydrolyze to maleic acid and 2-ethylhexanol. | Aqueous conditions. | industrialchemicals.gov.au |

| Bis(2-ethylhexyl) maleate | Readily biodegradable (60-70% degradation). Does not meet 10-day window. | Aerobic, 28 days, OECD Test Guideline 301F. | sigmaaldrich.com |

| Di(2-ethylhexyl) phthalate (DEHP) | Considered persistent; degrades via hydrolysis to MEHP and phthalic acid. | Aerobic and anaerobic conditions. | nih.govntua.gr |

Aquatic Toxicity

The potential harm to aquatic ecosystems is a significant aspect of a chemical's environmental impact. Bis(2-ethylhexyl) maleate is classified as very toxic to aquatic life, with long-lasting effects. sigmaaldrich.com Phthalate esters as a group exhibit a wide range of toxicities in aquatic environments, and their low water solubility can complicate toxicological testing. waterquality.gov.au

For DEHP, chronic toxicity concentrations for freshwater animals have been reported to be as low as 3 µg/L. waterquality.gov.au The acute toxicity for fish (96-hour LC50) ranges from 480 to 1600 µg/L, while for the freshwater crustacean Daphnia magna, the 48-hour EC50 is between 2940 and 5200 µg/L. waterquality.gov.au The monoesters of maleic acid, including this compound, are anticipated to be corrosive and cause serious eye damage, which suggests a potential for significant local effects on aquatic organisms. industrialchemicals.gov.au

| Compound | Organism | Endpoint | Value (µg/L) | Source |

|---|---|---|---|---|

| Bis(2-ethylhexyl) maleate | Aquatic life (general) | Classification | Very toxic (H400), Toxic with long lasting effects (H411) | sigmaaldrich.com |

| Di(2-ethylhexyl) phthalate (DEHP) | Freshwater animals | Chronic Toxicity | As low as 3 | waterquality.gov.au |

| Freshwater fish (3 spp) | 96-hr LC50 | 480 - 1600 | waterquality.gov.au | |

| Daphnia magna | 48-hr EC50 | 2940 - 5200 | waterquality.gov.au |

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of substances in an organism at a concentration higher than that in the surrounding environment. The octanol-water partition coefficient (log Pow or log Kow) is a key indicator of a substance's potential to bioaccumulate. A higher log Pow value suggests a greater tendency to accumulate in fatty tissues.

Bis(2-ethylhexyl) maleate shows a high potential for bioaccumulation, with a measured log Pow of approximately 7.24. sigmaaldrich.com Similarly, DEHP has a strong tendency to adsorb to soil and sediment. canada.ca Reported bioconcentration factors (BCF) for DEHP vary widely among species, ranging from 6.9 in oysters to as high as 5400 in the alga Chlorella fusca. canada.ca This indicates that both the maleate and phthalate esters containing the 2-ethylhexyl group have a significant potential to accumulate in aquatic organisms.

| Compound | Parameter | Value | Indication | Source |

|---|---|---|---|---|

| Bis(2-ethylhexyl) maleate | log Pow | ~7.24 | Potential for bioaccumulation. | sigmaaldrich.com |

| Di(2-ethylhexyl) phthalate (DEHP) | Adsorption | Strong tendency to adsorb to soil. | Low mobility in water, accumulates in sediment. | canada.ca |

| Bioconcentration Factor (BCF) | Up to 5400 (in algae) | High potential for bioaccumulation. | canada.ca |

Advanced Analytical Characterization Techniques

Spectroscopic Methodologies for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are essential for confirming the molecular structure of 2-Ethylhexyl hydrogen maleate (B1232345) and quantifying it in various matrices. These methods probe the interactions of the molecule with electromagnetic radiation, providing a unique fingerprint based on its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In ¹H NMR spectroscopy, a key feature for a maleic acid monoester like 2-Ethylhexyl hydrogen maleate is the signal for the acidic proton of the carboxylic acid group. This proton is highly deshielded and would appear as a singlet at a characteristic downfield chemical shift, typically around 12 ppm. The two vinyl protons on the carbon-carbon double bond would appear as doublets, and the various protons of the 2-ethylhexyl group would produce a series of multiplets in the upfield region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum is distinguished by the presence of two unique carbonyl carbon signals in the downfield region. The carbon of the carboxylic acid group (COOH) is expected to resonate at approximately 170 ppm, while the ester carbonyl carbon (COO-R) would appear slightly upfield, around 165 ppm. The remaining signals would correspond to the vinyl carbons of the maleate backbone and the eight carbons of the 2-ethylhexyl chain.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment. A COSY spectrum would establish proton-proton coupling relationships within the 2-ethylhexyl chain, while HSQC and HMBC would correlate each proton with its directly attached carbon and with carbons two to three bonds away, respectively, confirming the complete molecular connectivity. However, specific experimental 2D NMR data for this compound are not available in the searched literature.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

The most definitive feature in the IR spectrum of this compound is the very broad absorption band associated with the O-H stretching vibration of the carboxylic acid group. This band is typically observed in the region of 2500–3000 cm⁻¹. Other expected key absorptions would include:

C=O Stretching: Two distinct carbonyl stretching bands would be present. The ester carbonyl typically appears around 1730-1740 cm⁻¹, while the carboxylic acid carbonyl is found at a lower wavenumber, often around 1700-1720 cm⁻¹.

C=C Stretching: The stretching of the carbon-carbon double bond of the maleate group would result in an absorption band in the 1630-1650 cm⁻¹ region.

C-O Stretching: Strong bands corresponding to the C-O stretching of the ester and carboxylic acid would be visible between 1000 and 1300 cm⁻¹.

C-H Stretching: Absorptions for the alkyl C-H stretching vibrations would be present just below 3000 cm⁻¹.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy. It detects vibrational modes based on changes in the polarizability of a bond. While specific Raman data for this compound is not available, the C=C double bond of the maleate structure would be expected to produce a strong and characteristic Raman scattering peak. The carbonyl C=O bonds would also be Raman active. This technique could serve as a powerful tool for vibrational fingerprinting, especially in aqueous media where IR analysis can be challenging.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides information about conjugated systems and chromophores within a molecule. The chromophore in this compound is the α,β-unsaturated carbonyl system (the maleate moiety). This system would be expected to exhibit a π → π* electronic transition, resulting in a characteristic maximum absorbance (λmax) in the ultraviolet region of the spectrum, likely between 200 and 250 nm. No experimental UV-Vis spectra for this compound were found in the searched databases.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), allowing for the determination of molecular weight and structural features through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

Molecular Identification: The molecular weight of this compound is 228.29 g/mol . medkoo.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 228.

Fragmentation Analysis: The fragmentation pattern provides structural information. The 2-ethylhexyl ester is known to produce characteristic fragments. Key fragmentation pathways would likely include:

Loss of the 2-ethylhexyl side chain (C₈H₁₇•), leading to a prominent fragment.

Cleavage within the alkyl chain, generating a series of alkyl fragments. Common ions for a 2-ethylhexyl group include those at m/z 57 and 71.

Rearrangement reactions, such as McLafferty rearrangements, could also occur.

Without experimental data, a detailed fragmentation table cannot be constructed.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) stands as a premier technology for the precise mass determination of molecules, a critical step in the unambiguous identification of this compound. escholarship.org Unlike nominal mass spectrometers, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high resolving power allows for the calculation of a molecule's elemental formula from its exact mass, providing a high degree of confidence in its identity. escholarship.org

For this compound (C12H20O4), the theoretical exact mass can be calculated and then compared against the experimentally measured mass. The minuscule difference between these two values, typically in the parts-per-million (ppm) range, helps to confirm the elemental composition and differentiate the compound from other isomers or isobaric interferences. HRMS is particularly valuable in complex sample matrices where other compounds may have the same nominal mass. escholarship.org The high sensitivity of HRMS also enables the detection and identification of trace-level impurities and degradation products. escholarship.org

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value | Description |

|---|---|---|

| Chemical Formula | C12H20O4 | The elemental composition of the target analyte. |

| Ionization Mode | ESI- | Electrospray ionization in negative mode, suitable for acidic compounds. |

| Adduct | [M-H]⁻ | The deprotonated molecule observed by the mass spectrometer. |

| Theoretical Exact Mass | 227.1289 | The calculated exact mass of the deprotonated molecule. |

| Measured Exact Mass | 227.1292 | A hypothetical experimentally determined exact mass from an HRMS instrument. |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) is another powerful mass spectrometry technique applicable to the analysis of small organic compounds like this compound. researchgate.net In this technique, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules gently. The resulting ions are then accelerated into a time-of-flight tube, and their mass-to-charge ratio is determined based on the time it takes them to reach the detector.

A key advantage of MALDI-ToF MS is its ability to produce singly charged molecular ions with minimal fragmentation, which simplifies spectral interpretation and provides a clear indication of the molecular weight. researchgate.net The choice of matrix is crucial for the successful analysis of small molecules and to minimize interference in the low mass range. researchgate.net For a compound like this compound, matrices such as 2,5-dihydroxybenzoic acid (DHB) are often employed. This technique is valued for its high throughput and sensitivity, making it suitable for rapid screening applications. researchgate.net

Table 2: Common MALDI Matrices for Small Molecule Analysis

| Matrix | Abbreviation | Typical Applications |

|---|---|---|

| α-Cyano-4-hydroxycinnamic acid | CHCA | Peptides, small proteins, some small molecules. |

| Sinapinic acid | SA | Proteins (>10,000 Da). |

| 2,5-Dihydroxybenzoic acid | DHB | Peptides, lipids, small neutral molecules, oligosaccharides. |

Chromatographic Separations for Purity and Mixture Analysis

Chromatography is an indispensable tool for separating this compound from reactants, byproducts, or other components in a mixture. The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. The choice between liquid or gas chromatography depends primarily on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of this compound due to the compound's polarity and relatively low volatility. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. scispace.comresearchgate.net In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. scispace.comsielc.com

For acidic compounds like this compound, the pH of the mobile phase is often adjusted with acids such as phosphoric acid or formic acid to suppress the ionization of the carboxyl group, leading to better peak shape and retention. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the maleate moiety contains a chromophore that absorbs UV light. A diode-array detector (DAD) can provide spectral information, enhancing the specificity of the analysis. nih.gov The method can be validated to assess parameters like linearity, precision, accuracy, and limits of detection and quantification. scispace.comnih.gov

Table 3: Typical HPLC Conditions for Analysis of Related Maleate/Phthalate (B1215562) Esters

| Parameter | Condition | Rationale / Source |

|---|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Standard for reversed-phase separation of moderately non-polar compounds. researchgate.net |

| Mobile Phase | Acetonitrile/Water with acid | Common solvents for RP-HPLC; acid improves peak shape for acidic analytes. sielc.com |

| Elution Mode | Isocratic or Gradient | Gradient elution is often used for separating components with a wide range of polarities. scispace.com |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good separation efficiency. scispace.com |

| Detection | UV at ~225-235 nm | Wavelength for detecting the carbon-carbon double bond in the maleate structure. researchgate.net |

Gas Chromatography (GC) with Various Detection Systems

Gas Chromatography (GC) is another powerful separation technique that can be used for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. researchgate.net Due to the presence of a polar carboxylic acid group, direct analysis can sometimes result in poor peak shape and column adsorption. To overcome this, derivatization is often employed. The acidic proton can be replaced with a less polar group (e.g., through silylation), which increases the compound's volatility and improves its chromatographic behavior. nih.gov

The separation is typically performed on a capillary column with a suitable stationary phase, such as a polar polyethylene (B3416737) glycol (PEG) phase (e.g., PEG-20M) or a mid-polarity phase. researchgate.net The most common detector for routine purity analysis and quantification is the Flame Ionization Detector (FID), which offers high sensitivity and a wide linear range for organic compounds. researchgate.net For identification purposes, a Mass Spectrometer (MS) is used as the detector, a configuration known as GC-MS. researchgate.netresearchgate.net

Table 4: Representative GC Conditions for Analysis of Related Esters

| Parameter | Condition | Rationale / Source |

|---|---|---|

| Column | PEG-20M or DB-35MS Capillary Column | Polar to mid-polarity columns suitable for separating esters and related compounds. researchgate.net |

| Carrier Gas | Helium or Hydrogen | Inert gases used as the mobile phase in GC. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample upon injection. |

| Oven Program | Temperature gradient (e.g., 40°C to 240°C) | Allows for the separation of compounds with different boiling points. fmach.it |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification. researchgate.net |

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive characterization of chemical compounds in complex mixtures. nih.govchemijournal.com For this compound, the most powerful and widely used hyphenated techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov

GC-MS combines the separation power of GC with the identification capabilities of MS. researchgate.net As the separated components elute from the GC column, they are introduced into the MS, where they are ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint" that can be compared to spectral libraries for positive identification. researchgate.net

LC-MS is particularly advantageous for this compound as it can analyze the compound directly without the need for derivatization. nih.gov The eluent from the HPLC column is passed through an interface, such as an electrospray ionization (ESI) source, which generates ions that are then analyzed by the mass spectrometer. researchgate.net The use of tandem mass spectrometry (LC-MS/MS) can provide even greater selectivity and structural information by fragmenting a selected precursor ion and analyzing its product ions. nih.govnih.gov These hyphenated methods provide a powerful combination of separation and identification, enabling the reliable analysis of this compound even at trace levels in challenging sample matrices. researchgate.net

Table 5: Advantages of Hyphenated Techniques for Characterization

| Technique | Separation Principle | Detection Principle | Key Advantages for this compound |

|---|---|---|---|

| GC-MS | Volatility / Boiling Point | Mass-to-charge ratio of fragment ions | Provides excellent separation of volatile impurities and definitive structural information through fragmentation patterns. researchgate.net |

| LC-MS | Polarity / Partitioning | Mass-to-charge ratio of molecular and fragment ions | Allows for direct analysis without derivatization; high sensitivity and specificity, applicable to complex matrices. nih.govresearchgate.net |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. wavefun.com Methods such as Density Functional Theory (DFT) provide highly accurate data on molecular systems, forming the basis for understanding their chemical behavior. rsdjournal.org

Density Functional Theory (DFT) is a robust computational method used to investigate the intricate details of chemical reactions at the molecular level. rsc.orgdntb.gov.ua For 2-Ethylhexyl hydrogen maleate (B1232345), DFT studies are particularly valuable for elucidating its synthesis mechanism, which typically involves the esterification of maleic anhydride (B1165640) with 2-ethylhexanol. researchgate.net

The synthesis proceeds in two main stages: a rapid, non-catalytic first stage where maleic anhydride reacts with 2-ethylhexanol to form the monoester (2-Ethylhexyl hydrogen maleate), followed by a slower, typically catalyzed second stage to form the diester, bis(2-ethylhexyl) maleate. researchgate.net DFT calculations can model these reaction pathways, identifying the transition state structures and calculating their associated activation energies. escholarship.org

Computational studies on the alcoholysis of similar cyclic anhydrides have explored mechanisms like nucleophilic and general base catalysis. In these studies, DFT is employed to map the potential energy surface of the reaction, revealing the lowest energy pathway. This analysis helps in understanding the role of catalysts in protonating the carbonyl oxygen, which increases its electrophilicity and facilitates the nucleophilic attack by the alcohol. Free energy calculations derived from DFT can clarify the energetics of intermediate coupling reactions, which are crucial for controlling the selectivity and yield of the desired monoester over the diester byproduct. escholarship.org

Molecular Electrostatic Potential (MEP) Mapping Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. readthedocs.ioias.ac.in MEP maps display the electrostatic potential on the molecular surface, where different colors represent varying charge densities. researchgate.net Regions of negative potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, regions of positive potential, colored blue, are electron-poor and indicate sites for nucleophilic attack. researchgate.netresearchgate.net